molecular formula C13H26N2O3 B1523936 tert-butyl N-(2-methoxyethyl)-N-(piperidin-4-yl)carbamate CAS No. 1305712-43-9

tert-butyl N-(2-methoxyethyl)-N-(piperidin-4-yl)carbamate

Cat. No. B1523936
CAS RN: 1305712-43-9
M. Wt: 258.36 g/mol
InChI Key: JYHLMZKMISILOT-UHFFFAOYSA-N
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Description

Tert-butyl N-(2-methoxyethyl)-N-(piperidin-4-yl)carbamate, also known as TBNPC, is an organic compound that has been extensively studied for its potential medicinal and biochemical applications. It is a member of the carbamate family and has a unique structure that allows it to interact with biological systems in a variety of ways. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for further research.

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Key Intermediates : This compound is a key intermediate in the synthesis of Vandetanib, a medication used for the treatment of certain types of cancer. The synthesis process involves steps like acylation, sulfonation, and substitution (Wang et al., 2015).

  • Building Blocks in Organic Synthesis : tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, a related class of compounds, are used as N-(Boc)-protected nitrones in organic synthesis. These compounds serve as building blocks for various chemical transformations (Guinchard et al., 2005).

  • Synthesis of Biologically Active Compounds : It is also used in the synthesis of biologically active compounds like crizotinib, a drug used in cancer therapy (Kong et al., 2016).

Biomedical Research

  • Activation of Small-Conductance Ca2+-Activated K+ Channels : A compound structurally similar to tert-butyl N-(2-methoxyethyl)-N-(piperidin-4-yl)carbamate has been identified as a selective activator of human small-conductance Ca2+-activated K+ channels. This discovery is significant for understanding ion channel regulation and potential therapeutic applications (Hougaard et al., 2009).

  • Photoredox-Catalyzed Amination : The compound has been used in photoredox-catalyzed amination processes, which is a significant advancement in organic chemistry and could have implications for drug development (Wang et al., 2022).

properties

IUPAC Name

tert-butyl N-(2-methoxyethyl)-N-piperidin-4-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O3/c1-13(2,3)18-12(16)15(9-10-17-4)11-5-7-14-8-6-11/h11,14H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYHLMZKMISILOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCOC)C1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(2-methoxyethyl)-N-(piperidin-4-yl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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